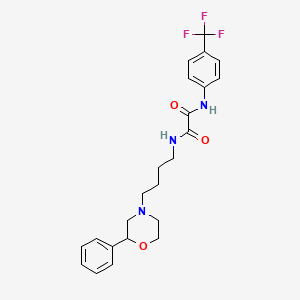

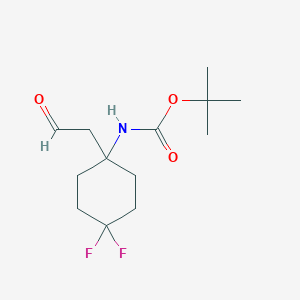

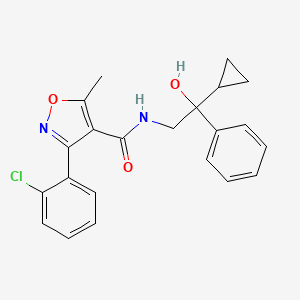

![molecular formula C8H6N2O2S B2844286 Methyl thiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1507491-46-4](/img/structure/B2844286.png)

Methyl thiazolo[5,4-b]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl thiazolo[5,4-b]pyridine-2-carboxylate” is a chemical compound that has been studied for its potential medicinal and biological properties . It is a derivative of thiazole, a core structural motif found in a wide range of natural products .

Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, one study reported the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .Chemical Reactions Analysis

“this compound” and its derivatives can undergo various chemical reactions. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded a new compound .Applications De Recherche Scientifique

Structure and Biosynthesis

Structure of the Thiazole Biosynthetic Enzyme THI1 : The study provides insights into the structure of THI1 protein from Arabidopsis thaliana, related to thiazole biosynthesis. THI1, unexpectedly bound to a potential intermediate of the thiazole biosynthesis, offers clues about the biosynthetic pathways in eukaryotes (Godoi et al., 2006).

Synthetic Methods

Efficient One-Pot Multicomponent Synthesis : This research outlines a one-pot multicomponent synthesis method for thiazolo[3,2-a]pyridines, showing high yields and potential anticancer activity across a range of cancer cell lines (Altug et al., 2011).

Convenient Procedure for 2-Substituted Thiazolopyridines : The study describes a simplified method for synthesizing 2-substituted thiazolo[4,5-b]pyridines and thiazolo[5,4-c]pyridines, providing a more convenient route than previous methods (El‐Hiti).

Biological Activities

Anticancer and Antioxidant Activities : Novel 3H-Thiazolo[4,5-b]Pyridines were synthesized, showing significant anti-inflammatory and antioxidant activities. These derivatives represent promising candidates for further therapeutic development (Chaban et al., 2019).

Cytotoxicity of Thiazolo[4,5-b]pyridine Derivatives : This study reported the synthesis and cytotoxicity of new thiazolo[4,5-b]pyridine-2(3H)-one derivatives, indicating moderate inhibitory activity against cancer cell lines, with some compounds showing promising results (Lozynskyi et al., 2018).

Novel Synthetic Approaches and Antimicrobial Activity

New Synthetic Approach for 2-Aryl-Thiazolo[4,5-b]pyridines : The study introduces a palladium-catalyzed method for synthesizing bioactive 2-aryl-thiazolo[4,5-b]pyridines, showing yields of 48%-94% (Peng et al., 2015).

Antimicrobial Activity of Thiazolo[3,2]pyridines : The research focused on the condensation of 2-cyanomethyl-4-thiazolinone with 1,3-diphenyl-pyrazole-4-carboxaldehyde, resulting in novel thiazolo[3,2]pyridine derivatives with antimicrobial activities (El-Emary et al., 2005).

Orientations Futures

Mécanisme D'action

Target of Action

Methyl thiazolo[5,4-b]pyridine-2-carboxylate is a novel compound that has been identified as a potent inhibitor of the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.

Mode of Action

The compound interacts with its target, PI3K, by binding to the kinase domain, thereby inhibiting its activity . This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) into phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, the compound prevents the activation of AKT and subsequent activation of mTOR, leading to reduced cell proliferation and survival.

Result of Action

The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to a decrease in cell proliferation and survival . This makes the compound a potential candidate for the development of anticancer drugs.

Propriétés

IUPAC Name |

methyl [1,3]thiazolo[5,4-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)7-10-5-3-2-4-9-6(5)13-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJNPYJYXPAOFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(S1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2844221.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

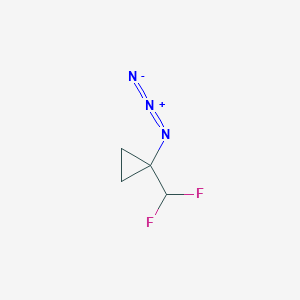

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)